molecular formula C11H15ClN4 B12223963 4-(4-Chlorophenyl)piperazine-1-carboximidamide

4-(4-Chlorophenyl)piperazine-1-carboximidamide

Cat. No.: B12223963
M. Wt: 238.72 g/mol
InChI Key: HYVSDWLVUBTZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenyl)piperazine-1-carboximidamide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)piperazine-1-carboximidamide typically involves the reaction of 4-chlorophenylpiperazine with cyanamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)piperazine-1-carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of a carboxylic acid derivative, while reduction may yield an amine derivative.

Scientific Research Applications

4-(4-Chlorophenyl)piperazine-1-carboximidamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)piperazine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-(4-Chlorophenyl)piperazine-1-carboximidamide can be compared with other similar compounds, such as:

    4-(4-Chlorophenyl)piperazine: This compound shares a similar structure but lacks the carboximidamide group.

    4-(4-Bromophenyl)piperazine-1-carboximidamide: This compound has a bromine atom instead of a chlorine atom.

    4-(4-Methylphenyl)piperazine-1-carboximidamide: This compound has a methyl group instead of a chlorine atom.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and activities compared to its analogs.

Properties

Molecular Formula

C11H15ClN4

Molecular Weight

238.72 g/mol

IUPAC Name

4-(4-chlorophenyl)piperazine-1-carboximidamide

InChI

InChI=1S/C11H15ClN4/c12-9-1-3-10(4-2-9)15-5-7-16(8-6-15)11(13)14/h1-4H,5-8H2,(H3,13,14)

InChI Key

HYVSDWLVUBTZRD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.